(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine
Overview
Description
(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine is an organic compound that features a butyl group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
The environment in which the compound acts can greatly influence its stability and efficacy. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s behavior. For example, many boronic acids and their derivatives, including those with a dioxaborolane group, are sensitive to air and moisture . Therefore, they are often handled and stored under inert conditions to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction.
Formation of the Imine: The butyl group is introduced via a condensation reaction between a butylamine and the aldehyde derivative of the boronate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine.
Substitution: New carbon-carbon bonded products.
Scientific Research Applications
(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate ester group but lacks the butyl and imine functionalities.
Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.
Properties
IUPAC Name |
N-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-6-7-12-19-13-14-8-10-15(11-9-14)18-20-16(2,3)17(4,5)21-18/h8-11,13H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJHGOYTLVJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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